molecular formula C26H18F3N3 B15025516 1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15025516
M. Wt: 429.4 g/mol
InChI Key: GMVSYRIALQFBBW-UHFFFAOYSA-N
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Description

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with a trifluoromethyl-containing reagent. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(trifluoromethyl)-1H-pyrazole: Similar trifluoromethyl group but different overall structure.

    1-benzyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks one phenyl group.

Uniqueness

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its trifluoromethyl group and the pyrazolopyridine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H18F3N3

Molecular Weight

429.4 g/mol

IUPAC Name

1-benzyl-3,6-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C26H18F3N3/c27-26(28,29)21-16-22(19-12-6-2-7-13-19)30-25-23(21)24(20-14-8-3-9-15-20)31-32(25)17-18-10-4-1-5-11-18/h1-16H,17H2

InChI Key

GMVSYRIALQFBBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C(=N2)C5=CC=CC=C5

Origin of Product

United States

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